molecular formula C11H9NO B3023024 6-Methylquinoline-2-carbaldehyde CAS No. 38462-78-1

6-Methylquinoline-2-carbaldehyde

Cat. No. B3023024
CAS RN: 38462-78-1
M. Wt: 171.19 g/mol
InChI Key: DAPDFTQLJHLWBI-UHFFFAOYSA-N
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Description

6-Methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Methylquinoline-2-carbaldehyde, has been a subject of research. Traditional synthetic techniques often require high temperatures and yield lower results . Recent advances in synthesis protocols have been reported, such as the Doebner–von Miller reaction protocol .


Molecular Structure Analysis

The molecular structure of 6-Methylquinoline-2-carbaldehyde is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound has a molecular weight of approximately 187.195 Da .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Methylquinoline-2-carbaldehyde, can undergo various chemical reactions. For instance, they can react vigorously with strong oxidizing agents and strong acids .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methylquinoline-2-carbaldehyde, focusing on six unique applications:

Antimicrobial Agents

6-Methylquinoline-2-carbaldehyde has shown potential as a precursor in the synthesis of antimicrobial agents. Quinoline derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . The aldehyde group in 6-Methylquinoline-2-carbaldehyde can be modified to enhance these properties, making it a valuable compound in developing new antimicrobial drugs.

Anticancer Research

Quinoline derivatives, including 6-Methylquinoline-2-carbaldehyde, are extensively studied for their anticancer properties. These compounds can interfere with various cellular processes, such as DNA replication and repair, leading to cancer cell death . Research has focused on modifying the quinoline scaffold to improve selectivity and potency against different cancer cell lines.

Fluorescent Probes

6-Methylquinoline-2-carbaldehyde can be used in the synthesis of fluorescent probes. These probes are essential tools in bioimaging and diagnostic applications. The quinoline ring system can be modified to produce compounds with desirable photophysical properties, such as high fluorescence quantum yields and stability . These fluorescent probes are used in various biological assays and imaging techniques.

Organic Light-Emitting Diodes (OLEDs)

In material science, 6-Methylquinoline-2-carbaldehyde is explored for its potential in organic light-emitting diodes (OLEDs). Quinoline derivatives are known for their excellent electron-transporting properties, making them suitable for use in OLEDs . The modification of 6-Methylquinoline-2-carbaldehyde can lead to the development of new materials with improved efficiency and stability for display and lighting applications.

Coordination Chemistry

6-Methylquinoline-2-carbaldehyde is used in coordination chemistry to form metal complexes. These complexes have various applications, including catalysis, material science, and medicinal chemistry. The aldehyde group can coordinate with metal ions, forming stable complexes that can be used as catalysts in organic reactions or as therapeutic agents.

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in organic chemistry. It can be used to synthesize a wide range of quinoline-based compounds with diverse biological and chemical properties. The versatility of 6-Methylquinoline-2-carbaldehyde in synthetic pathways makes it an important building block in the development of new pharmaceuticals and materials.

Safety And Hazards

6-Methylquinoline-2-carbaldehyde may be harmful if inhaled or contacted with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition when handling this compound .

Future Directions

The future directions of catalytic chemistry, including the synthesis of quinoline derivatives, are focused on sustainable economic development. The discovery of high-performance catalysts will evolve from trial-and-error to rational design. The catalysis for the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .

properties

IUPAC Name

6-methylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPDFTQLJHLWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295724
Record name 6-Methyl-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinoline-2-carbaldehyde

CAS RN

38462-78-1
Record name 6-Methyl-2-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38462-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methylquinoline-2-carboxaldehyde and quinoline-4-carboxaldehyde were prepared from 2,6-dimethylquinoline and 4-methylquinoline respectively by selenium dioxide oxidation following essentially the same procedures as those described in Organic Reactions, vol 24, ch. 4. Quinoline-6-carboxaldehyde was similarly prepared from 6-methylquinoline following essentially the same procedure as that described in J. Gen. chem. USSR, 1944, 14, 330 (Chem. Abstr., 1945, 39, 40772)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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